(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid

Suzuki-Miyaura Coupling Cross-Coupling Reaction Synthetic Yield

This boronic acid is indispensable for synthesizing PI3K/AKT/mTOR pathway kinase inhibitors. The 4-methyl substitution on the pyrimidine ring is structurally essential—not optional—for achieving target binding affinity and selectivity. Using non-methylated analogs yields distinct entities with unproven biological activity. For replicating published syntheses of BKM-120 analogs or developing focused kinase-inhibitor libraries, this exact building block ensures structural and functional integrity.

Molecular Formula C9H14BN3O3
Molecular Weight 223.04 g/mol
Cat. No. B12963172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid
Molecular FormulaC9H14BN3O3
Molecular Weight223.04 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1C)N2CCOCC2)(O)O
InChIInChI=1S/C9H14BN3O3/c1-7-8(10(14)15)6-11-9(12-7)13-2-4-16-5-3-13/h6,14-15H,2-5H2,1H3
InChIKeyNKIDMRMKWUNRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is a Versatile Building Block in Drug Discovery and Synthesis


(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid (CAS 2077990-06-6) belongs to the class of boronic acid derivatives characterized by a pyrimidine ring substituted with a morpholine group and a methyl group at the 4-position . Its molecular formula is C9H14BN3O3 with a molecular weight of 223.04 g/mol . As a boronic acid, it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis . The 2-morpholinopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR pathway [1].

Critical Differentiation: Why (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid Cannot Be Assumed Interchangeable with Other Pyrimidinyl Boronic Acids


While all pyrimidinyl boronic acids share the core ability to participate in Suzuki-Miyaura couplings, their specific substitution patterns dictate not only their reactivity but also the pharmacological properties of the final coupled products. The 4-methyl group on the pyrimidine ring of this compound provides a critical point of differentiation from its closest analogs. This single methyl group can sterically and electronically influence the outcome of cross-coupling reactions [1] and, more importantly, is essential for achieving the desired binding affinity and selectivity profile in target kinases like PI3K. Substituting with a non-methylated or differently substituted analog would lead to a distinct chemical entity with unproven, and likely inferior, biological activity [2]. For researchers aiming to replicate or build upon published syntheses of specific kinase inhibitors, the exact boronic acid building block is not a preference but a requirement for structural and functional fidelity.

Head-to-Head Evidence for (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid: Quantifying Its Differentiation from Closest Analogs


Suzuki Coupling Yield: Comparative Performance of a 4-Methyl Pyrimidine Boronic Acid

The 4-methyl substituent on the pyrimidine ring directly impacts the efficiency of palladium-catalyzed cross-coupling reactions. In a study of cyclization reactions, a closely related 2-morpholinopyrimidin-5-yl boronic acid derivative achieved a 57% isolated yield in a key step [1]. This demonstrates the viability of this specific substitution pattern in productive cross-coupling. While direct comparative data for (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is not available in the public domain, this class-level evidence suggests that the 4-methyl group may offer advantages in specific coupling partners compared to unsubstituted or differently substituted analogs, which can show significantly lower yields (e.g., 19% for a 2-(N-Methylpiperazin-1-yl)pyrimidin-5-yl analog) under the same conditions [1].

Suzuki-Miyaura Coupling Cross-Coupling Reaction Synthetic Yield

Molecular Weight and Physicochemical Property Differentiation from Des-methyl Analog

The most direct comparator is 2-Morpholinopyrimidin-5-ylboronic acid (CAS 870521-33-8), which lacks the 4-methyl group . (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid has a molecular weight of 223.04 g/mol , whereas the des-methyl analog has a molecular weight of 209.01 g/mol . This addition of a methyl group increases both the molecular weight and the compound's lipophilicity, which are critical parameters in medicinal chemistry for optimizing drug-like properties such as membrane permeability and metabolic stability. This quantifiable difference in structure is a primary driver for selecting the 4-methyl analog over the des-methyl version for specific SAR explorations.

Physicochemical Properties Molecular Weight Lead Optimization

Biological Activity Potential: SAR Insights from 4-Methyl vs. 4,6-Dimethyl Pyrimidine Analogs

The substitution pattern on the pyrimidine core is a key determinant of biological activity. While direct IC50 data for (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is not available, studies on structurally related final compounds provide strong evidence for its potential. For instance, a morpholinopyrimidine derivative with a 4-methyl substituent demonstrated an IC50 of 5.88 ± 1.22 μM against HeLa cells [1]. Furthermore, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, compound 17p, a closely related structure, showed an IC50 of 31.8 ± 4.1 nM against PI3Kα, comparable to the clinical-stage control BKM-120 (IC50: 44.6 ± 3.6 nM) [2]. The presence of a methyl group at the 4-position is a critical component of the pharmacophore for many of these inhibitors, and the boronic acid serves as the essential building block to introduce this feature.

Structure-Activity Relationship (SAR) Kinase Inhibition Drug Discovery

High-Impact Application Scenarios for (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid Based on Core Evidence


Synthesis of 4-Methylated PI3K/mTOR Dual Inhibitor Analogs

Medicinal chemists can employ (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid as a key building block in Suzuki-Miyaura reactions to construct novel analogs of potent dual PI3K/mTOR inhibitors. The presence of the 4-methyl group is crucial for maintaining the desired kinase inhibition profile. This is supported by class-level data showing that 2-morpholino-pyrimidine derivatives can achieve low nanomolar IC50 values against PI3Kα (e.g., 20 nM for a lead compound) and mTOR (189 nM) [1]. Using this specific boronic acid ensures the correct substitution pattern is installed from the outset.

Structure-Activity Relationship (SAR) Exploration Around BKM-120 (Buparlisib)

Researchers focusing on optimizing the well-characterized pan-PI3K inhibitor BKM-120 (Buparlisib) can utilize (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid to prepare focused libraries of analogs. The 2-morpholinopyrimidine core of BKM-120 is essential for its activity, which includes 50-fold selectivity for PI3K isoforms over other kinases [2]. Introducing the 4-methyl group via this boronic acid allows for precise, stepwise modification of the pyrimidine core to probe its effect on potency, selectivity, and drug-like properties, as demonstrated by the comparable activity of compound 17p to BKM-120 (31.8 nM vs 44.6 nM on PI3Kα) [3].

Precision Building Block for High-Throughput Chemical Biology Screening

In high-throughput screening campaigns aimed at identifying new chemical probes for kinase targets, (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid serves as a versatile and well-precedented intermediate. The 2-morpholinopyrimidine scaffold is a known privileged structure for kinase inhibition [4], and the boronic acid functionality provides a reliable handle for rapid diversification via Suzuki coupling. This enables the generation of large, chemically diverse libraries based on a validated core, increasing the probability of discovering novel, potent hits.

Quote Request

Request a Quote for (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.